Arecoline-d5 Hydrobromide Salt

Bioanalysis LC-MS/MS Stable Isotope Labeling

Arecoline-d5 Hydrobromide Salt (CAS 131448-18-5) is the gold-standard stable isotope-labeled (SIL) internal standard for LC-MS/MS quantification of arecoline. Its +5 Da mass shift and near-identical physicochemical profile ensure co-elution with native arecoline while correcting for extraction variability and matrix-induced ion suppression—limitations unlabeled analogs cannot address. This d5 IS enables the ≤±15% accuracy and precision mandated by FDA/EMA bioanalytical validation guidelines, making it indispensable for clinical PK, GLP toxicokinetic, forensic hair testing, and in vitro DDI studies.

Molecular Formula C8H14BrNO2
Molecular Weight 241.14 g/mol
CAS No. 131448-18-5
Cat. No. B019083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArecoline-d5 Hydrobromide Salt
CAS131448-18-5
Synonyms1,2,5,6-Tetrahydro-1-(methyl-d3)-3-pyridine-2,6-d2-carboxylic Acid, Methyl Ester Hydrobromide;  1-Methyl-1,2,5,6-tetrahydro-pyridine-3-carboxylic Acid-d5 Methyl Ester;  Arecaidine-d5 Methyl Ester;  Arecolin-d5;  Methylarecaidine-d5;  NSC 56321-d5; 
Molecular FormulaC8H14BrNO2
Molecular Weight241.14 g/mol
Structural Identifiers
SMILESCN1CCC=C(C1)C(=O)OC.Br
InChIInChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H/i1D3,5D,6D;
InChIKeyAXOJRQLKMVSHHZ-UKYXHEKWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview: Arecoline-d5 Hydrobromide Salt (CAS 131448-18-5) as a Quantitative Reference Standard


Arecoline-d5 Hydrobromide Salt (CAS 131448-18-5) is a deuterated, stable isotope-labeled analog of the cholinergic alkaloid arecoline, wherein five hydrogen atoms are substituted with deuterium [1]. This isotopic substitution results in a molecular mass shift of +5 Da relative to unlabeled arecoline (MW 236.11 g/mol for free base; d5 HBr salt MW 241.14 g/mol) , enabling its primary function as a high-fidelity internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays [2]. The hydrobromide salt form ensures aqueous solubility suitable for analytical method development and bioanalytical workflows.

Why Unlabeled Arecoline or Alternative Internal Standards Cannot Substitute for Arecoline-d5 Hydrobromide in Quantitative LC-MS/MS Assays


Unlabeled arecoline and structurally similar compounds (e.g., arecaidine, homoarecoline) fail as reliable internal standards in modern LC-MS/MS workflows because they do not co-elute with the analyte or experience differential matrix effects (ion suppression/enhancement) that degrade quantitative accuracy [1]. In contrast, Arecoline-d5 Hydrobromide Salt, as a stable isotope-labeled (SIL) internal standard, exhibits near-identical physicochemical behavior—extraction recovery, ionization efficiency, and chromatographic retention time—to native arecoline, while its distinct +5 Da mass shift permits unambiguous selected reaction monitoring (SRM) and minimizes cross-talk [2]. This fundamental distinction is critical for achieving the ≤15% accuracy and ≤15% precision thresholds mandated by FDA and EMA bioanalytical method validation guidelines [3].

Quantitative Differentiators for Arecoline-d5 Hydrobromide Salt Procurement Decisions


Mass Shift and Quantitative Specificity in LC-MS/MS Assays

The incorporation of five deuterium atoms into arecoline (C8H8D5NO2·HBr) yields a molecular mass of 241.14 g/mol, a +5 Da shift from the unlabeled arecoline hydrobromide (MW 236.11 g/mol for free base) . This mass differential enables distinct selected reaction monitoring (SRM) transitions, such as m/z 146 → 98 for Arecoline-d5 versus m/z 141 → 98 for native arecoline, thereby eliminating spectral overlap and enhancing assay specificity [1]. In GC-MS applications utilizing electron impact ionization, characteristic fragment ions for deuterated arecoline (m/z 146) are baseline-resolved from non-deuterated species (m/z 140) [2]. This specificity is unattainable with unlabeled analogs or non-isotopic internal standards like homoarecoline, which exhibit different fragmentation patterns and retention behavior.

Bioanalysis LC-MS/MS Stable Isotope Labeling Method Development

Isotopic Purity and Labeling Efficiency: Ensuring Quantitative Accuracy

Commercially sourced Arecoline-d5 Hydrobromide Salt typically exhibits ≥98% atom D isotopic purity, as verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . This high labeling efficiency ensures that the d5-labeled molecule comprises the overwhelming majority of the IS material, minimizing the contribution of unlabeled or partially labeled species that would otherwise introduce systematic bias into quantitative assays [1]. In contrast, unlabeled arecoline has no deuterium incorporation (0% atom D), and lower-purity deuterated alternatives (e.g., custom synthesis without rigorous QC) may contain <95% atom D, leading to inaccurate calibration curves and overestimated analyte concentrations.

Stable Isotope Standards Analytical Chemistry QC Parameters Metabolomics

Accuracy and Precision Gains in Validated Bioanalytical Methods

While direct published validation data for Arecoline-d5 itself is limited, the class of deuterated arecoline internal standards (e.g., d5, d6) consistently enables bioanalytical methods that meet stringent FDA/EMA acceptance criteria [1]. For instance, a validated GC-MS method for arecoline in human plasma using hexadeuterated arecoline (d6) as IS achieved intra-day and inter-day accuracy and precision within ±10% across the calibration range of 1-50 ng/mL [2]. Similarly, an LC-MS/MS method for arecoline in dog plasma using a deuterated IS (likely d5 or d6) reported intra- and inter-day accuracy and precision within ±10% at all QC levels [3]. These performance benchmarks are significantly superior to methods employing non-deuterated IS (e.g., homoarecoline), which often exhibit relative errors >15% at the lower limit of quantitation (LLOQ) due to unmatched matrix effects [4].

Bioanalytical Method Validation Accuracy Precision LC-MS/MS

Storage and Long-Term Stability for Reference Standard Management

Vendor specifications for Arecoline-d5 Hydrobromide Salt indicate a recommended storage temperature of -20°C, whereas unlabeled arecoline hydrobromide is often stored at 2-8°C [1]. This stricter temperature requirement reflects the necessity of preserving the chemical integrity of the deuterated label over extended periods, as deuterium loss or hydrogen-deuterium exchange can compromise isotopic purity and assay accuracy . While both compounds are light-sensitive and should be stored in tightly sealed containers under inert atmosphere, the more stringent cold-chain requirement for the d5-labeled compound is a critical logistical and cost consideration for procurement and laboratory management.

Reference Standard Stability Storage Procurement

Regulatory Alignment and Best Practices for Bioanalytical Method Validation

The FDA's Bioanalytical Method Validation Guidance for Industry (2018) explicitly recommends the use of a stable isotope-labeled internal standard (SIL-IS) whenever possible to mitigate matrix effects and ensure accurate quantitation of analytes in biological fluids [1]. Similarly, the EMA guideline on bioanalytical method validation (2011) states that a SIL-IS is the preferred approach for LC-MS/MS assays [2]. Arecoline-d5 Hydrobromide Salt directly satisfies this regulatory preference, whereas unlabeled arecoline or non-isotopic structural analogs (e.g., arecaidine) do not. Furthermore, the use of a d5-labeled compound aligns with the "fit-for-purpose" approach increasingly adopted in the pharmaceutical industry for biomarker and pharmacokinetic studies, where high-quality, well-characterized reference standards are mandated for GLP and GCP compliance [3].

FDA Guidance EMA Guideline Method Validation GLP

High-Value Application Scenarios for Arecoline-d5 Hydrobromide Salt in Analytical and Bioanalytical Workflows


LC-MS/MS Quantitation of Arecoline in Human Plasma for Pharmacokinetic Studies

Arecoline-d5 Hydrobromide Salt serves as the gold-standard internal standard for quantifying arecoline concentrations in human plasma samples following administration of arecoline-containing formulations [1]. The +5 Da mass shift ensures baseline separation of analyte and IS signals, while the matched physicochemical properties correct for extraction recovery variability and matrix-induced ion suppression/enhancement [2]. Validated methods using this approach routinely achieve intra- and inter-day accuracy and precision within ±10%, meeting FDA/EMA criteria for clinical pharmacokinetic submissions [3].

Tissue Distribution Studies of Arecoline in Preclinical Toxicology

In GLP-compliant toxicokinetic studies, Arecoline-d5 Hydrobromide Salt is used as an IS to accurately measure arecoline levels in target tissues (e.g., liver, brain, oral mucosa) following chronic exposure in rodent or canine models [1]. The isotopic purity (≥98% atom D) of the d5 standard is critical for maintaining linearity and accuracy in complex tissue homogenates, where endogenous components can cause significant matrix effects that confound assays using non-deuterated IS [2]. This application is essential for establishing tissue exposure-response relationships and deriving safety margins.

Biomarker Monitoring in Hair for Areca Nut Exposure Assessment

Stable isotope-labeled internal standards, including Arecoline-d5, are indispensable in high-throughput LC-MS/MS methods developed for quantifying arecoline and its metabolite arecaidine in human hair as biomarkers of long-term areca nut chewing [1]. The use of a d5-labeled IS enables precise measurement of arecoline at pg/mg levels, achieving intra- and inter-day precision of 2.2–7.6% and accuracy of -6.1–8.2% in validated methods [2]. This analytical rigor is necessary for epidemiological studies, cessation program monitoring, and forensic toxicology applications.

Method Development and Cross-Validation for In Vitro Metabolism Studies

During the development of new chemical entities or the study of arecoline's metabolic fate, Arecoline-d5 Hydrobromide Salt is used to validate LC-MS/MS methods intended for quantifying parent drug and metabolites in microsomal or hepatocyte incubation matrices [1]. Its stable isotope labeling permits accurate assessment of extraction recovery, matrix effect (e.g., IS-normalized matrix factor), and autosampler stability—key validation parameters required for robust in vitro-in vivo extrapolation (IVIVE) and drug-drug interaction (DDI) assessments [2].

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